molecular formula C7H15NO B11762480 (3-Methoxy-2,2-dimethylcyclopropyl)methanamine

(3-Methoxy-2,2-dimethylcyclopropyl)methanamine

Cat. No.: B11762480
M. Wt: 129.20 g/mol
InChI Key: BGCAOUNKDVTNDM-UHFFFAOYSA-N
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Description

(3-Methoxy-2,2-dimethylcyclopropyl)methanamine is an organic compound with a unique cyclopropyl structure It is characterized by the presence of a methoxy group and two methyl groups attached to the cyclopropyl ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-2,2-dimethylcyclopropyl)methanamine typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method is the reaction of 2,2-dimethylcyclopropanecarboxylic acid with methanol and a strong acid catalyst to introduce the methoxy group. Subsequent reduction and amination steps yield the desired methanamine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-2,2-dimethylcyclopropyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3-Methoxy-2,2-dimethylcyclopropyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Methoxy-2,2-dimethylcyclopropyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methanamine groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dimethylcyclopropyl)methanamine: Lacks the methoxy group, resulting in different chemical and biological properties.

    3-Methoxy-2,2-dimethylcyclopropanol: Contains a hydroxyl group instead of a methanamine group, leading to different reactivity and applications.

Uniqueness

(3-Methoxy-2,2-dimethylcyclopropyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(3-methoxy-2,2-dimethylcyclopropyl)methanamine

InChI

InChI=1S/C7H15NO/c1-7(2)5(4-8)6(7)9-3/h5-6H,4,8H2,1-3H3

InChI Key

BGCAOUNKDVTNDM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1OC)CN)C

Origin of Product

United States

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